2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide
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Overview
Description
2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, making it a highly reactive and versatile intermediate in organic synthesis. The hydrobromide salt form enhances its solubility and stability, making it easier to handle in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide typically involves the halogenation of a pyridine derivative. One common method is the bromination of 4-chloro-3-fluoropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is often purified through recrystallization or chromatography to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(Azidomethyl)-4-chloro-3-fluoropyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-(Phenylmethyl)-4-chloro-3-fluoropyridine .
Scientific Research Applications
2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and probes for studying biological systems.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the field of oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups or link different molecular fragments .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-4-chloropyridine
- 2-(Bromomethyl)-3-fluoropyridine
- 2-(Chloromethyl)-4-chloro-3-fluoropyridine
Uniqueness
2-(Bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide is unique due to the presence of three different halogen atoms on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This combination of halogens allows for versatile modifications and the synthesis of a wide range of derivatives with tailored properties .
Properties
IUPAC Name |
2-(bromomethyl)-4-chloro-3-fluoropyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN.BrH/c7-3-5-6(9)4(8)1-2-10-5;/h1-2H,3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYPCZLCGZUMKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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